(R)-CYP3cide

CYP3A4 Mechanism-Based Inactivation Time-Dependent Inhibition

Non-selective CYP3A inhibitors (e.g., ketoconazole, ritonavir) confound DDI studies by inhibiting CYP3A5 and drug transporters, obscuring CYP3A4-specific contributions. (R)-CYP3cide (CAS 1390637-82-7), the active R-isomer of PF-4981517, is the definitive tool for isolating CYP3A4 activity. • IC50: 0.03 μM (CYP3A4) vs. 17 μM (CYP3A5) & 71 μM (CYP3A7) - >500-fold isoform selectivity. • Mechanism-based inactivator (kinact/KI = 3300-3800 ml·min⁻¹·μmol⁻¹); irreversible, time-dependent inhibition. • Enables reliable fm,CYP3A4 determination and CYP3A5 genetic polymorphism modeling in human hepatocytes and HLM.

Molecular Formula C26H32N8
Molecular Weight 456.6 g/mol
CAS No. 1390637-82-7
Cat. No. B609947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CYP3cide
CAS1390637-82-7
SynonymsCYP3cide, PF-4981517;  PF-04981517;  PF 04981517;  PF04981517.
Molecular FormulaC26H32N8
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C
InChIInChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1
InChIKeyWDWIMDKOXZZYHH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-CYP3cide: Selective CYP3A4 Inhibitor


(R)-CYP3cide (CAS 1390637-82-7), the active R-isomer of PF-4981517, is a potent, selective, and time-dependent mechanism-based inactivator (MBI) of human cytochrome P450 3A4 (CYP3A4) [1]. It exhibits remarkable isoform selectivity, with IC50 values of 0.03 μM, 17 μM, and 71 μM for CYP3A4, CYP3A5, and CYP3A7, respectively [2], which translates to >500-fold selectivity for CYP3A4 over the other major CYP3A isoforms . Its well-characterized inactivation kinetics, including a high metabolic inactivation efficiency (kinact/KI) of 3300–3800 ml·min⁻¹·μmol⁻¹, make it a uniquely effective tool for dissecting the specific contributions of CYP3A4 to drug metabolism in complex biological matrices [1].

1
CYP3A4 mechanism-based inactivation studies
2
Isoform-selective metabolic deconvolution workflow
3
CYP3A5-genotype contribution assay context

(R)-CYP3cide vs. Common CYP3A Inhibitors


Generic CYP3A inhibitors like ketoconazole, clarithromycin, and ritonavir lack the critical isoform selectivity required for mechanistic pharmacokinetic studies. These compounds potently inhibit both CYP3A4 and CYP3A5 [1], and many also interact with a broad range of drug transporters, introducing significant confounding variables into experimental interpretation [2]. Furthermore, these agents are primarily reversible inhibitors, whereas (R)-CYP3cide is a mechanism-based inactivator, leading to irreversible, time-dependent enzyme inhibition [3]. This fundamental mechanistic difference results in vastly different inhibitory profiles in complex systems. Consequently, using a non-selective inhibitor obscures the specific contribution of CYP3A4, rendering data from drug-drug interaction (DDI) predictions and metabolic pathway deconvolution unreliable.

Inhibitor Mechanism
Mechanism-based inactivator (irreversible, time-dependent)
Reversible inhibitors (e.g., ketoconazole, clarithromycin); mechanism mismatch may alter time-dependent inhibition profile
CYP3A Isoform Selectivity
CYP3A4-selective (>500-fold vs CYP3A5/CYP3A7 reported)
Pan-CYP3A inhibitors; dual inhibition of CYP3A4 and CYP3A5 obscures specific CYP3A4 contribution
Transporter Off-Targets
Reported CYP3A4-selective inactivation; transporter interaction context requires review
Known broad transporter inhibition (e.g., ketoconazole, ritonavir) introduces confounding variables

Quantitative Evidence for (R)-CYP3cide


Mechanism-Based vs. Reversible Inhibition

Unlike the commonly used reversible inhibitor ketoconazole, (R)-CYP3cide is a potent mechanism-based inactivator (MBI) of CYP3A4 [1]. This MBI property results in time-dependent, irreversible inhibition, characterized by an extremely high inactivation efficiency (kinact/KI) of 3300–3800 ml·min⁻¹·μmol⁻¹ in human liver microsomes (HLMs) from CYP3A5*3/*3 donors [1]. This efficiency corresponds to an apparent KI of 420–480 nM and a maximal inactivation rate (kinact) of 1.6 min⁻¹ . In contrast, ketoconazole acts primarily as a competitive, reversible inhibitor with an IC50 of 0.0332 μM (33.2 nM) in a reversible inhibition assay [2] and does not exhibit significant time-dependent inactivation [2].

Mechanism-Based vs. Reversible
Head-to-head
kinact/KI 3300–3800 ml·min⁻¹·μmol⁻¹
vs. ketoconazole: reversible inhibitor, no significant time-dependent inactivation
Supports mechanistic distinction for prolonged CYP3A4 suppression in vitro
HLMs from CYP3A5*3/*3 donors; midazolam 1'-hydroxylase activity
CYP3A4 Mechanism-Based Inactivation Time-Dependent Inhibition Drug Metabolism

CYP3A4 Isoform Selectivity

(R)-CYP3cide demonstrates exceptional isoform selectivity within the CYP3A family. In assays measuring midazolam 1'-hydroxylase activity, the IC50 for CYP3A4 is 0.03 μM, which is approximately 567-fold lower (more potent) than for CYP3A5 (IC50 = 17 μM) and 2367-fold lower than for CYP3A7 (IC50 = 71 μM) [1][2]. This translates to >500-fold selectivity for CYP3A4 over CYP3A5 and CYP3A7 . In stark contrast, the clinical CYP3A4/5 inhibitor clarithromycin shows little to no selectivity, with IC50 values for CYP3A4 and CYP3A5 reported as 4.03 μM and >10 μM respectively, and it is also a known inhibitor of multiple drug transporters [3][4].

CYP3A4 Isoform Selectivity
Cross-study
IC50 0.03 μM (CYP3A4) vs. 17 μM (CYP3A5)
≈567-fold selectivity; clarithromycin shows ~2-3 fold selectivity
Reported selectivity enables CYP3A4-specific attribution
Recombinant CYP enzymes; midazolam 1'-hydroxylase activity
CYP3A5 CYP3A7 Isoform Selectivity Drug-Drug Interaction

Deconvolution of CYP3A4 and CYP3A5

The utility of (R)-CYP3cide is validated by its ability to linearly correlate remaining metabolic activity with CYP3A5 protein abundance after complete CYP3A4 inactivation. In a study using a library of genotyped polymorphic CYP3A5 human liver microsomes, treatment with a concentration and preincubation time of CYP3cide that completely abolished CYP3A4 activity resulted in a strong and statistically significant correlation between the remaining midazolam 1'-hydroxylase activity and CYP3A5 protein abundance (R² = 0.51, p < 0.0001) [1]. This established protocol [2] directly contrasts with the use of non-selective inhibitors, which cannot achieve this resolution. For instance, clobetasol propionate and azamulin, while CYP3A inhibitors, show differing and less complete selectivity profiles, making them less reliable for this specific quantitative application [3].

CYP3A5 Correlation After Inactivation
Method context
R² = 0.51 (p < 0.0001)
Residual midazolam 1'-hydroxylase activity vs. CYP3A5 protein abundance
Supports CYP3A4/5 deconvolution protocol
Genotyped polymorphic CYP3A5 HLM library
CYP3A5 Genotype Metabolic Deconvolution In Vitro Tool Pharmacogenomics

(R)-CYP3cide Research Applications


Metabolic Deconvolution in Lead Optimization

During preclinical drug development, accurately predicting human pharmacokinetics is critical. (R)-CYP3cide is the industry-standard tool for assessing the fractional contribution (fm) of CYP3A4 to the total metabolism of a new chemical entity. By completely inactivating CYP3A4 in human liver microsomes or hepatocytes, the remaining clearance is attributable to CYP3A5 and other pathways. This data directly informs the design of clinical DDI studies and helps interpret the impact of CYP3A5 genetic polymorphism on drug exposure [1].

CYP3A5 Genotype in Drug-Drug Interactions

The CYP3A5*3 allele results in non-functional protein, affecting a significant portion of the population. (R)-CYP3cide enables researchers to isolate the CYP3A4 contribution to metabolism in vitro and then model how CYP3A5 activity (or lack thereof) modulates total CYP3A-mediated clearance. This application is crucial for drugs with a narrow therapeutic index, where inter-individual variability due to genetics can impact safety and efficacy [1]. The in vitro findings using CYP3cide can be directly compared with clinical pharmacokinetic data to validate these predictions [2].

CYP3A4 Selectivity Validation

When characterizing a new compound as a potential CYP3A4 substrate or inhibitor, it is essential to confirm its isoform specificity. (R)-CYP3cide serves as a gold-standard control for selectively ablating CYP3A4 activity. By comparing the metabolic profile of a test compound in the presence and absence of (R)-CYP3cide, researchers can unequivocally confirm whether CYP3A4 is the primary enzyme involved. This is a more definitive approach than relying on correlation with selective substrates or antibodies alone .

Application
Selection Property
Validation Focus
Metabolic deconvolution in lead optimization
Mechanism-based CYP3A4 inactivation efficiency
CYP3A4 fractional contribution (fm) interpretation
CYP3A5 genotype in DDI research
Isoform selectivity (>500-fold vs CYP3A5/CYP3A7 reported)
CYP3A5-dependent clearance modeling
CYP3A4 selectivity confirmation
Time-dependent, irreversible inhibition profile
CYP3A4 substrate/inhibitor specificity assessment

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